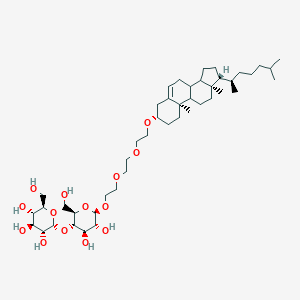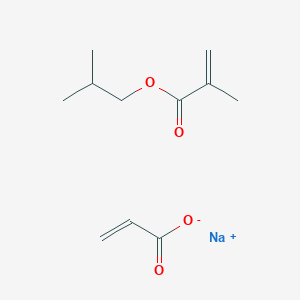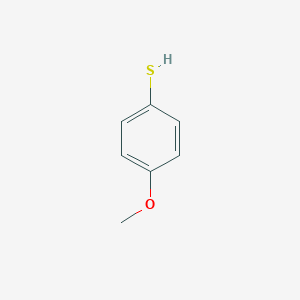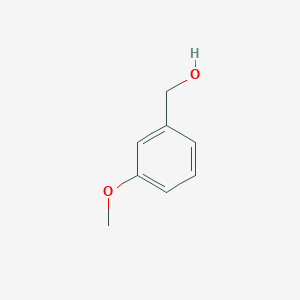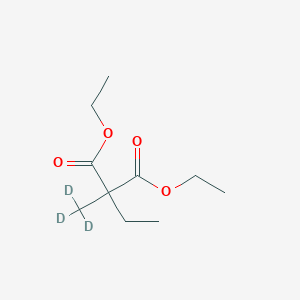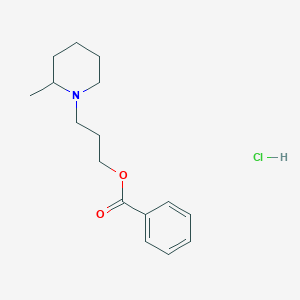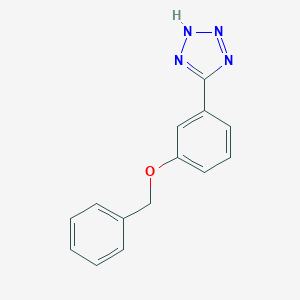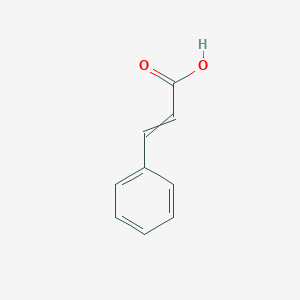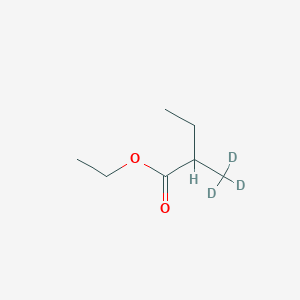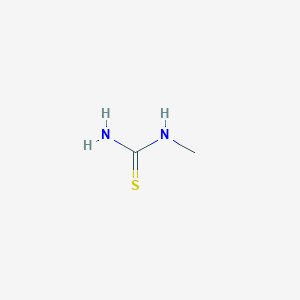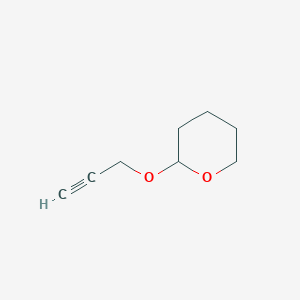
四氢-2-(2-丙炔氧基)-2H-吡喃
概述
描述
Tetrahydro-2-(2-propynyloxy)-2H-pyran: is an organic compound with the molecular formula C8H12O2. It is a colorless to light yellow clear liquid at room temperature and is known for its unique structural features, which include a tetrahydropyran ring and a propynyloxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research .
科学研究应用
Tetrahydro-2-(2-propynyloxy)-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran typically involves the reaction of tetrahydropyran with propargyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Tetrahydro-2-(2-propynyloxy)-2H-pyran involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified using distillation or other separation techniques to achieve the desired purity level .
化学反应分析
Types of Reactions: Tetrahydro-2-(2-propynyloxy)-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The propynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
作用机制
The mechanism of action of Tetrahydro-2-(2-propynyloxy)-2H-pyran involves its interaction with specific molecular targets and pathways. The propynyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular functions and biochemical pathways .
相似化合物的比较
- Tetrahydro-2-(2-butynyloxy)-2H-pyran
- Tetrahydro-2-(2-ethynyloxy)-2H-pyran
- Tetrahydro-2-(2-propynyloxy)-2H-furan
Uniqueness: Tetrahydro-2-(2-propynyloxy)-2H-pyran is unique due to its specific structural features, which include a tetrahydropyran ring and a propynyloxy group.
属性
IUPAC Name |
2-prop-2-ynoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAXHIGPGBPPFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016042 | |
| Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6089-04-9 | |
| Record name | Propargyl tetrahydropyranyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6089-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propargyloxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-(2-propynyloxy)-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and some basic properties of Tetrahydro-2-(2-propynyloxy)-2H-pyran?
A1: Tetrahydro-2-(2-propynyloxy)-2H-pyran, also known as 3-Tetrahydropyranyloxy-1-propyne, has the molecular formula C8H12O2 and a molecular weight of 140.20 g/mol []. It appears as a colorless liquid with a boiling point ranging from 47-65 °C depending on the pressure []. This compound is insoluble in water but readily dissolves in various organic solvents, including benzene, chloroform, ethanol, ether, and tetrahydrofuran [].
Q2: How is Tetrahydro-2-(2-propynyloxy)-2H-pyran synthesized, and what key chemical concepts does its synthesis illustrate?
A2: The synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran serves as a practical example of several important chemical reactions and concepts []. The synthesis involves the reaction of propargyl alcohol with 3,4-dihydro-2H-pyran, exemplifying a Markownikov addition reaction. This process also showcases the formation of a tetrahydropyranyl (THP) ether, a common protecting group in organic synthesis [].
Q3: What are the applications of Tetrahydro-2-(2-propynyloxy)-2H-pyran in organic synthesis?
A3: Tetrahydro-2-(2-propynyloxy)-2H-pyran is a valuable synthetic intermediate. Its lithium derivative acts as a synthon for creating substituted propargylic alcohols []. It plays a role in the synthesis of α-allenic alcohols [] and contributes to preparing trans-allylic alcohols [].
Q4: What are the important handling and storage considerations for Tetrahydro-2-(2-propynyloxy)-2H-pyran?
A4: Tetrahydro-2-(2-propynyloxy)-2H-pyran requires careful handling due to its combustible nature and potential health hazards. It can cause irritation upon inhalation or skin contact []. This compound exhibits stability in basic conditions but is susceptible to hydrolysis by acids and magnesium sulfate []. Therefore, it is crucial to store it under nitrogen in a refrigerator to maintain its integrity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
